Forchlorfenuron

Catalog No.
S528332
CAS No.
68157-60-8
M.F
C12H10ClN3O
M. Wt
247.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forchlorfenuron

CAS Number

68157-60-8

Product Name

Forchlorfenuron

IUPAC Name

1-(2-chloropyridin-4-yl)-3-phenylurea

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

InChI

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)

InChI Key

GPXLRLUVLMHHIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl

Solubility

In methanol 119 g/L, ethanol 149 g/L, acetone 127 g/L, chlorofrom 2.7 g/LApplied at 1-1000 ppm, depending on crop.
In water = 39 mg/L (pH 6.4, 21 °C)

Synonyms

Forchlorfenuron; 4PU30 cpd; CPPU; HSDB 7983; HSDB7983; HSDB-7983; KT-30; KT 30; KT 30

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl

Description

The exact mass of the compound Forchlorfenuron is 247.0512 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.57e-04 min methanol 119 g/l, ethanol 149 g/l, acetone 127 g/l, chlorofrom 2.7 g/lapplied at 1-1000 ppm, depending on crop.in water = 39 mg/l (ph 6.4, 21 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Promoting Fruit Set and Development

One area of research focuses on forchlorfenuron's ability to promote fruit set and development. Studies have shown that forchlorfenuron application can:

  • Increase fruit set by stimulating cell division and delaying flower abscission Forchlorfenuron Application Induced Parthenocarpic Fruit Formation without Affecting Fruit Quality of Cucumber, MDPI:
  • Enhance fruit size and weight in various crops like grapes, litchi, and blueberry Effects of the application of forchlorfenuron (CPPU) on the composition of verdejo grapes, ResearchGate: , Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.), NCBI: )

Delaying Fruit Ripening

Another area of research investigates forchlorfenuron's role in delaying fruit ripening. By influencing hormone levels, forchlorfenuron can:

  • Suppress events like color change, softening, and sugar accumulation associated with ripening Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.), NCBI: )
  • Extend the shelf life and marketability of fruits Post-Bloom CPPU Application Is Effective at Improving Fruit Set and Suppressing Coloration but Ineffective at Increasing Fruit Size in Litchi, MDPI:

Forchlorfenuron, chemically known as 1-(2-chloro-4-pyridyl)-3-phenylurea, is a synthetic compound classified as a plant growth regulator. It belongs to the phenylurea family and is primarily used to enhance fruit size and promote cell division in various crops, notably kiwifruit and grapes. The compound is characterized by its low water solubility (39 ppm) and a melting point range of 165-170°C. Its density is approximately 1.44 g/mL at 21°C, and it has a vapor pressure of 3.5 x 10^-5 torr at 25°C, indicating its stability under standard conditions .

Forchlorfenuron mimics the natural plant hormone cytokinin. It interacts with cytokinin receptors in plant cells, promoting cell division and expansion, ultimately leading to increased fruit size and set []. The exact molecular details of this interaction are still being elucidated.

  • Toxicity: Forchlorfenuron is considered moderately toxic, with potential for skin and eye irritation upon exposure [].
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong acids and bases, causing decomposition [].
  • Environmental concerns: Excessive use of forchlorfenuron can have negative environmental impacts, affecting non-target plants and potentially contaminating water sources [].
Involving the chlorination of pyridine derivatives followed by the formation of urea linkages. The detailed synthesis typically involves:

  • Chlorination: Chlorination of 4-pyridinecarboxylic acid or its derivatives.
  • Urea Formation: Reaction of the chlorinated pyridine with phenylurea under controlled conditions to form forchlorfenuron.
  • Purification: The product is purified through crystallization or chromatography techniques to achieve the desired purity level.

These methods ensure that the final product retains its biological activity while minimizing impurities .

Forchlorfenuron is widely used in agriculture as a plant growth regulator. Its primary applications include:

  • Enhancing Fruit Size: Particularly effective in kiwifruit and grapes.
  • Improving Crop Yield: Promotes cell division leading to increased fruit set.
  • Post-Harvest Management: Helps maintain quality during storage by delaying aging processes.
  • Regulating Nutrient Transport: Influences nutrient uptake and distribution within plants .

Studies have demonstrated that forchlorfenuron interacts with various plant hormones, particularly auxins. This interaction enhances its efficacy in promoting cell division and growth. Furthermore, pharmacokinetic studies indicate that forchlorfenuron's absorption and metabolism can vary significantly between different animal models, which may influence its application in agricultural practices .

Forchlorfenuron shares similarities with other plant growth regulators within the phenylurea class. Below are some comparable compounds:

Compound NameChemical StructureUnique Properties
BenzyladenineC12H13N5Promotes shoot proliferation; widely used in tissue culture
N-(2-chloro-4-pyridinyl)-N'-phenylureaC12H10ClN3OSimilar structure; used for similar applications but differs in metabolic pathways
6-benzylaminopurineC12H13N5Primarily used for tissue culture; affects cytokinin levels

Forchlorfenuron's unique properties lie in its specific metabolic pathways and effectiveness in enhancing fruit size without significant adverse effects when applied correctly .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White to off-white crystalline powder

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

247.0512396 g/mol

Monoisotopic Mass

247.0512396 g/mol

Flash Point

FLASH POINT, °F: >200 Pensky Martin Closed Cup /Kim Blue Plant Growth Regulator/

Heavy Atom Count

17

Density

1.3839 at 25 °C

LogP

3.2 (LogP)
log Kow = 3.2 at 20 °C

Decomposition

Carbon monoxide and carbon dioxide from burning. /Kim Blue Plant Growth Regulator/

Appearance

Solid powder

Melting Point

165-170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K62IP7463J

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Plant Growth Regulators

Mechanism of Action

Septins are filamentous GTPases that associate with cell membranes and the cytoskeleton and play essential roles in cell division and cellular morphogenesis. Septins are implicated in many human diseases including cancer and neuropathies. Small molecules that reversibly perturb septin organization and function would be valuable tools for dissecting septin functions and could be used for therapeutic treatment of septin-related diseases. Forchlorfenuron is a plant cytokinin previously shown to disrupt septin localization in budding yeast. However, it is unknown whether forchlorfenuron directly targets septins and whether it affects septin organization and functions in mammalian cells. Here, we show that forchlorfenuron alters septin assembly in vitro without affecting either actin or tubulin polymerization. In live mammalian cells, forchlorfenuron dampens septin dynamics and induces the assembly of abnormally large septin structures. Forchlorfenuron has a low level of cytotoxicity, and these effects are reversed upon forchlorfenuron washout. Significantly, forchlorfenuron treatment induces mitotic and cell migration defects that phenocopy the effects of septin depletion by small interfering RNA.
It promotes cell division, differentiation and development; induces budding of callus, and controls apical dominance; breaks dormancy of lateral buds and promotes germination; delays ageing process and maintains chlorophyll in excised leaves; regulates the transport of nutrients; promotes fruit formation, etc.

Vapor Pressure

3.45X10-10 mm Hg at 25 °C (gas saturation method)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

68157-60-8

Absorption Distribution and Excretion

In both the main study and the biliary excretion study, at least 4 Sprague-Dawley rats/sex were dosed orally by gavage with 100 mg/kg of CPPU-UL-phenyl-(14)C (radiochemical purity: 99.16%; specific activity: 28.04 mCi/mmol) fortified with unlabeled Forchlorfenuron technical (purity: 98.2%). In the main study, urine, feces and air samples were collected periodically for 7 days post-dose. In the biliary excretion study, bile samples were collected periodically via the bile duct cannula up to 72 hours post-dose. The primary route of excretion was in the urine ((M) urine: 79%, feces: 16%, (F) urine: 68%, feces: 28%). During the 1st 24 hours post-dose, 82% of the radiolabel was recovered from the males and 66% from the females. Less than 0.1% of the administered dose was recovered in the air. The excretory half-lives ranged from 13 to 16 hours for both sexes for both the urine and feces. Recovery in the tissues at 7 days post dose represented less than 1% of the administered dose. In the biliary excretion study, 23 and 20% of the administered radiolabel were recovered in the bile from the males and females, respectively. However, the absorption kinetics could not be readily assessed because no urine or feces samples were collected simultaneously from these study animals.
Absorbed by leaves, stem, cotyledon and germinated seeds.

Metabolism Metabolites

At least 4 Sprague-Dawley rats/sex were dosed orally by gavage with 100 mg/kg of CPPU-UL-phenyl-(14)C (radiochemical purity: 99.16%; specific activity: 28.04 mCi/mmol) fortified with unlabeled Forchlorfenuron technical (purity: 98.2%). ... The primarily metabolite recovered in the urine was CPPU-sulfate with substitution on the phenyl ring. It represented 84 and 57% of the administered dose for the males and females, respectively. Other metabolites were products of phenyl ring hydroxylations as well. Hydroxyl-CPPU was the predominant metabolite recovered from the feces with 11 and 18% of the administered dose recovered from the males and females, respectively.

Wikipedia

Forchlorfenuron

Biological Half Life

At least 4 Sprague-Dawley rats/sex were dosed orally by gavage with 100 mg/kg of CPPU-UL-phenyl-(14)C (radiochemical purity: 99.16%; specific activity: 28.04 mCi/mmol) fortified with unlabeled Forchlorfenuron technical (purity: 98.2%). ... The excretory half-lives ranged from 13 to 16 hours for both sexes for both the urine and feces.

Use Classification

Agrochemicals -> Pesticides

Analytic Laboratory Methods

High-affinity polyclonal antibodies directed against the synthetic cytokinin forchlorfenuron (CPPU) were produced from three immunizing haptens with equivalent spacer arms located at different positions. A competitive immunoassay was developed with a limit of detection in buffer of 12.42 +/- 3.06 ng/L. In addition, the ability of the produced antibodies to recognize a set of synthetic CPPU analogues was studied. It was evidenced that the linker position had a strong impact on the specificity of the generated polyclonals, which were more sensitive to changes at moieties of the target analyte located furthest from the derivatization site of the immunogen. Finally, matrix effects of gold and green kiwifruit over assay parameters were evaluated. Excellent recoveries and low coefficients of variation were found with just a 100-fold dilution of the sample in buffer, hence indicating the effectiveness of the developed immunoassay as an analytical tool for monitoring this agrochemical in kiwifruit samples.
By hplc with uv detection; method validated at the 0.01 ppm level.

Storage Conditions

Store between 40 °F and 120 °F. /Kim Blue Plant Growth Regulator/
Do not contaminate water, food, or feed by storage or disposal. Keep pesticide in original container. /Kim Blue Plant Growth Regulator/

Stability Shelf Life

Product is stable under normal conditions. /Kim Blue Plant Growth Regulator/

Dates

Modify: 2023-08-15
1: Zhang Z, Guo K, Bai Y, Dong J, Gao Z, Yuan Y, Wang Y, Liu L, Yue T. Identification, synthesis, and safety assessment of forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) and its metabolites in kiwifruits. J Agric Food Chem. 2015 Mar 25;63(11):3059-66. doi: 10.1021/acs.jafc.5b01100. Epub 2015 Mar 16. PubMed PMID: 25757044.
2: Chen W, Jiao B, Su X, Zhao Q, Qin D, Wang C. Dissipation and residue of forchlorfenuron in citrus fruits. Bull Environ Contam Toxicol. 2013 Jun;90(6):756-60. doi: 10.1007/s00128-013-0979-6. Epub 2013 Mar 24. PubMed PMID: 23525695.
3: Negre M, Passarella I, Vindrola D, Baglieri A. Determination of forchlorfenuron in fruits by solid phase or QuECHERS extraction and LC-UV or LC/MS/MS. J AOAC Int. 2014 May-Jun;97(3):938-41. PubMed PMID: 25051647.
4: Zeraik AE, Galkin VE, Rinaldi G, Garratt RC, Smout MJ, Loukas A, Mann VH, Araujo AP, DeMarco R, Brindley PJ. Reversible paralysis of Schistosoma mansoni by forchlorfenuron, a phenylurea cytokinin that affects septins. Int J Parasitol. 2014 Jul;44(8):523-31. doi: 10.1016/j.ijpara.2014.03.010. Epub 2014 Apr 21. PubMed PMID: 24768753; PubMed Central PMCID: PMC4071124.
5: Xu Q, Cai L, Zhao H, Tang J, Shen Y, Hu X, Zeng H. Forchlorfenuron detection based on its inhibitory effect towards catalase immobilized on boron nitride substrate. Biosens Bioelectron. 2015 Jan 15;63:294-300. doi: 10.1016/j.bios.2014.07.055. Epub 2014 Jul 29. PubMed PMID: 25108110.
6: Zhang R, Cui B, Huang S. Degradation of forchlorfenuron by nitrification and denitrification reactions in the gut and shell biofilm of Limnoperna fortunei. Ecotoxicology. 2015 Mar;24(2):381-90. doi: 10.1007/s10646-014-1386-4. Epub 2014 Nov 26. PubMed PMID: 25424349.
7: Luo W, Xiao X, Du Z, Li G. [Monolith column solid-phase extraction coupled with high performance liquid chromatography in online mode for the determination of forchlorfenuron in fruits]. Se Pu. 2014 Apr;32(4):407-12. Chinese. PubMed PMID: 25069331.
8: Heasley LR, Garcia G 3rd, McMurray MA. Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes. Eukaryot Cell. 2014 Nov;13(11):1411-20. doi: 10.1128/EC.00191-14. Epub 2014 Sep 12. PubMed PMID: 25217460; PubMed Central PMCID: PMC4248692.
9: Angelis D, Karasmanis EP, Bai X, Spiliotis ET. In silico docking of forchlorfenuron (FCF) to septins suggests that FCF interferes with GTP binding. PLoS One. 2014 May 2;9(5):e96390. doi: 10.1371/journal.pone.0096390. eCollection 2014. PubMed PMID: 24787956; PubMed Central PMCID: PMC4008567.
10: Song X, Ding P, Li XK, Chen T, Chen L, Wang B. [Effect of forchlorfenuron on fruit morphology and lignans content of Schisandra chinensis]. Zhongguo Zhong Yao Za Zhi. 2014 May;39(9):1579-83. Chinese. PubMed PMID: 25095364.
11: Vardi-Oknin D, Golan M, Mabjeesh NJ. Forchlorfenuron disrupts SEPT9_i1 filaments and inhibits HIF-1. PLoS One. 2013 Aug 19;8(8):e73179. doi: 10.1371/journal.pone.0073179. eCollection 2013. PubMed PMID: 23977378; PubMed Central PMCID: PMC3747094.
12: Ugare B, Banerjee K, Ramteke SD, Pradhan S, Oulkar DP, Utture SC, Adsule PG. Dissipation kinetics of forchlorfenuron, 6-benzyl aminopurine, gibberellic acid and ethephon residues in table grapes (Vitis vinifera). Food Chem. 2013 Dec 15;141(4):4208-14. doi: 10.1016/j.foodchem.2013.06.111. Epub 2013 Jul 3. PubMed PMID: 23993607.
13: Suárez-Pantaleón C, Wichers J, Abad-Somovilla A, van Amerongen A, Abad-Fuentes A. Development of an immunochromatographic assay based on carbon nanoparticles for the determination of the phytoregulator forchlorfenuron. Biosens Bioelectron. 2013 Apr 15;42:170-6. doi: 10.1016/j.bios.2012.11.001. Epub 2012 Nov 7. PubMed PMID: 23202348.
14: Chen X, Yan K, Xiao X, Li G. Analysis of forchlorfenuron and thidiazuron in fruits and vegetables by surface-enhanced Raman spectroscopy after selective solid-phase extraction with modified β-cyclodextrin. J Sep Sci. 2016 Jun;39(12):2340-6. doi: 10.1002/jssc.201600200. Epub 2016 May 23. PubMed PMID: 27120042.
15: Zhang J, Du P. [Determination of forchlorfenuron and gibberellin acid in the grapes using high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2011 Nov;29(11):1133-6. Chinese. PubMed PMID: 22393705.
16: Suárez-Pantaleón C, Mercader JV, Agulló C, Abad-Somovilla A, Abad-Fuentes A. Forchlorfenuron-mimicking haptens: from immunogen design to antibody characterization by hierarchical clustering analysis. Org Biomol Chem. 2011 Jul 7;9(13):4863-72. doi: 10.1039/c1ob05190c. Epub 2011 May 11. PubMed PMID: 21562652.
17: Valverde A, Piedra L, Aguilera A, Boulaid M, Camacho F. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons. J Environ Sci Health B. 2007 Sep-Oct;42(7):801-7. PubMed PMID: 17763037.
18: Valverde A, Aguilera A, Ferrer C, Camacho F, Cammarano A. Analysis of forchlorfenuron in vegetables by LC/TOF-MS after extraction with the buffered QuEChERS method. J Agric Food Chem. 2010 Mar 10;58(5):2818-23. doi: 10.1021/jf904465s. PubMed PMID: 20141145.
19: Suárez-Pantaleón C, Esteve-Turrillas FA, Mercader JV, Agulló C, Abad-Somovilla A, Abad-Fuentes A. Development and validation of a direct competitive monoclonal antibody-based immunoassay for the sensitive and selective analysis of the phytoregulator forchlorfenuron. Anal Bioanal Chem. 2012 Jun;403(7):2019-26. doi: 10.1007/s00216-012-5991-x. Epub 2012 Apr 19. PubMed PMID: 22526663.
20: Banerjee K, Dasgupta S, Oulkar DP, Patil SH, Adsule PG. Degradation kinetics of forchlorfenuron in typical grapevine soils of India and its influence on specific soil enzyme activities. J Environ Sci Health B. 2008 May;43(4):341-9. doi: 10.1080/03601230801941691. PubMed PMID: 18437622.

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